3-benzyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound seems to be a derivative of pyrimido[2,1-f]purine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been synthesized using various methods . For instance, new heterocyclic derivatives containing pyrazolo[2,3-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized .Scientific Research Applications
Synthesis and Structural Studies
The synthesis of fused purine derivatives, including compounds similar to 3-benzyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been a subject of interest due to their potential biological activities. For instance, Hesek and Rybár explored the synthesis of new thiadiazepino-purine ring systems, showcasing methodologies that might be applicable to the synthesis of the specified compound (Hesek & Rybár, 1994). Similarly, the creation of water-soluble tricyclic xanthine derivatives by Brunschweiger et al. highlights the structural modifications and synthetic approaches relevant for enhancing the solubility and potentially the bioactivity of such complex purine derivatives (Brunschweiger et al., 2014).
Pharmacological Exploration
Załuski et al. conducted a study on N9-benzyl-substituted purinediones, focusing on their dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) blockade. This research unveils the therapeutic potential of structurally complex purinediones in neurodegenerative diseases, suggesting possible applications for compounds like this compound in this area (Załuski et al., 2019).
Anti-Inflammatory Potential
Kaminski et al. explored the anti-inflammatory activity of pyrimidopurinediones, demonstrating the potential of such compounds to act as cyclooxygenase inhibitors and offer therapeutic benefits in models of chronic inflammation. This study implies that derivatives like this compound could possess significant anti-inflammatory properties (Kaminski et al., 1989).
Future Directions
Properties
IUPAC Name |
3-benzyl-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-12-27(18-10-8-17(24)9-11-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXAVHFLLFUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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